molecular formula C14H15NO3S B14171916 N-(2-ethoxyphenyl)benzenesulfonamide CAS No. 160878-29-5

N-(2-ethoxyphenyl)benzenesulfonamide

Cat. No.: B14171916
CAS No.: 160878-29-5
M. Wt: 277.34 g/mol
InChI Key: ZJPGVRKOVQRPHT-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antifungal, and diuretic activities. This compound is characterized by the presence of an ethoxy group attached to the phenyl ring and a benzenesulfonamide moiety, making it a valuable molecule in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)benzenesulfonamide typically involves the reaction of 2-phenitidine with benzenesulfonyl chloride. The reaction is carried out in an aqueous medium, and the desired product is obtained through simple stirring in a basic medium . The reaction can be represented as follows:

2-Phenitidine+Benzenesulfonyl chlorideThis compound\text{2-Phenitidine} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} 2-Phenitidine+Benzenesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-ethoxyphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various physiological effects, such as diuresis and reduced intraocular pressure .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)benzenesulfonamide
  • N-(2-chlorophenyl)benzenesulfonamide
  • N-(2-bromophenyl)benzenesulfonamide

Uniqueness

N-(2-ethoxyphenyl)benzenesulfonamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

CAS No.

160878-29-5

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

N-(2-ethoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C14H15NO3S/c1-2-18-14-11-7-6-10-13(14)15-19(16,17)12-8-4-3-5-9-12/h3-11,15H,2H2,1H3

InChI Key

ZJPGVRKOVQRPHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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